REACTION_CXSMILES
|
[CH3:1][N:2]1[C:8](=[O:9])[CH2:7][CH2:6][CH2:5][C:4]2[CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=[CH:13][C:3]1=2.O.NN>C(O)C.[Pd]>[NH2:14][C:11]1[CH:12]=[CH:13][C:3]2[N:2]([CH3:1])[C:8](=[O:9])[CH2:7][CH2:6][CH2:5][C:4]=2[CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
185 mg
|
Type
|
reactant
|
Smiles
|
CN1C2=C(CCCC1=O)C=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the mixture was then filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(N(C(CCC2)=O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |